![molecular formula C17H18N4O4S B2687445 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941244-44-6](/img/structure/B2687445.png)
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of compounds related to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile have been a subject of interest. One study detailed the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, demonstrating the versatility of oxazole derivatives in chemical synthesis. These compounds, containing phthalimidoalkyl substituents, show the potential for further functionalization and application in diverse chemical reactions (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similarly, the reaction of 3,3-dichloro-2-dichloroacetylaminoacrylonitrile with amines to form 4-cyanooxazoles highlights the reactivity and potential for creating structurally diverse oxazole derivatives (Pil'o, Brovarets, Romanenko, & Drach, 2002).
Anticancer Research
Several studies have explored the anticancer properties of oxazole derivatives. For example, the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated promising results against a panel of cancer cell lines, underscoring the potential of these compounds in the development of new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). This is further supported by the synthesis and pharmacological evaluation of thiazole-oxoindole hybrid compounds, which showed moderate to good cytotoxic activity against various cancer cell lines (Ammar, El-Sharief, Mohamed, Mehany, & Ragab, 2018).
Antimicrobial Applications
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight another potential application area. Some derivatives exhibited good to moderate activities against test microorganisms, suggesting the usefulness of oxazole derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis and Design
Research on the structural analysis of compounds similar to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, such as the design, synthesis, and crystal structure analysis of indazole derivatives, provides insights into the molecular design and optimization for specific biological activities (Lu et al., 2020).
properties
IUPAC Name |
5-(cyclopropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-11-15-17(19-13-3-4-13)25-16(20-15)12-1-5-14(6-2-12)26(22,23)21-7-9-24-10-8-21/h1-2,5-6,13,19H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMRRFXJHYBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.